molecular formula C11H15IO3 B8317529 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Cat. No.: B8317529
M. Wt: 322.14 g/mol
InChI Key: RCPSDRJJPDSUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene is a useful research compound. Its molecular formula is C11H15IO3 and its molecular weight is 322.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15IO3

Molecular Weight

322.14 g/mol

IUPAC Name

5-iodo-1,3-dimethoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H15IO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3

InChI Key

RCPSDRJJPDSUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dimethoxy-4-iodophenol (1.0 g) and potassium carbonate (938 mg) in DMF (10 mL) was added isopropyl iodide (507 □L). The mixture was stirred at 60° C. for 3 hours and evaporated. Ethyl acetate and water were added to the residue, the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate and evaporated. The residue was applied to a column of silica gel using hexane-ethyl acetate (5:1) as an eluent to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
938 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 25.0 g (89.3 mmol) of 4-hydroxy-1-iodo-3,5-dimethoxybenzene in dimethylformamide (125 mL) were added 26.7 mL (267 mmol) of isopropyl iodide and 4.7 g (108 mmol) of a 55 wt. % sodium hydride dispersion in mineral oil. The reaction mixture was stirred at 50° C. for 2.5 hours. With ice cooling, water (125 mL) was added and the mixture was extracted with toluene-hexane (2:1). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to yield crude crystals. The crude crystals were recrystallized from methanol, whereby 24.0 g of 1-iodo-4-isopropoxy-3,5-dimethoxybenzene was obtained as a colorless crystalline powder (mp: 56.0 to 57.0° C., yield: 83%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
83%

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